molecular formula C11H17N3O3S B11788073 tert-Butyl ((2-(methylsulfinyl)pyrimidin-4-yl)methyl)carbamate

tert-Butyl ((2-(methylsulfinyl)pyrimidin-4-yl)methyl)carbamate

Katalognummer: B11788073
Molekulargewicht: 271.34 g/mol
InChI-Schlüssel: KXAHNFMMJIHBAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl ((2-(methylsulfinyl)pyrimidin-4-yl)methyl)carbamate is a chemical compound with the molecular formula C11H17N3O4S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a tert-butyl group, a pyrimidine ring, and a methylsulfinyl group.

Vorbereitungsmethoden

The synthesis of tert-Butyl ((2-(methylsulfinyl)pyrimidin-4-yl)methyl)carbamate involves several steps. One common method includes the reaction of 2-(methylsulfinyl)pyrimidine-4-carbaldehyde with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

tert-Butyl ((2-(methylsulfinyl)pyrimidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions to convert the methylsulfinyl group to a methylthio group using reducing agents like lithium aluminum hydride.

    Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

tert-Butyl ((2-(methylsulfinyl)pyrimidin-4-yl)methyl)carbamate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-Butyl ((2-(methylsulfinyl)pyrimidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl ((2-(methylsulfinyl)pyrimidin-4-yl)methyl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl ((2-(methylsulfonyl)pyrimidin-4-yl)methyl)carbamate: This compound has a similar structure but with a sulfonyl group instead of a sulfinyl group.

    N-(tert-Butyl)-3-((5-methyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide: This compound has a more complex structure with additional functional groups.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H17N3O3S

Molekulargewicht

271.34 g/mol

IUPAC-Name

tert-butyl N-[(2-methylsulfinylpyrimidin-4-yl)methyl]carbamate

InChI

InChI=1S/C11H17N3O3S/c1-11(2,3)17-10(15)13-7-8-5-6-12-9(14-8)18(4)16/h5-6H,7H2,1-4H3,(H,13,15)

InChI-Schlüssel

KXAHNFMMJIHBAT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCC1=NC(=NC=C1)S(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.